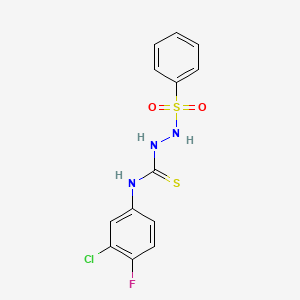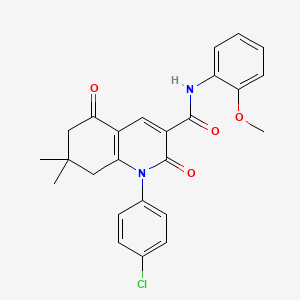![molecular formula C16H25ClN4O B6018189 N-(4-chlorophenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B6018189.png)
N-(4-chlorophenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea, commonly known as CPPU, is a synthetic growth regulator that has been extensively studied for its potential applications in agriculture. CPPU belongs to the family of urea derivatives and is a white crystalline powder that is soluble in water.
Applications De Recherche Scientifique
CPPU has been extensively studied for its potential applications in agriculture. It has been shown to promote fruit growth and improve fruit quality in various crops such as grapes, kiwifruit, and apples. CPPU has also been found to enhance the resistance of plants to abiotic stresses such as drought and salt stress. Furthermore, CPPU has been shown to increase the yield and quality of crops by promoting cell division, elongation, and differentiation.
Mécanisme D'action
CPPU works by binding to the cytokinin receptor and activating the cytokinin signaling pathway. This leads to the activation of genes involved in cell division and differentiation, resulting in increased plant growth and development. CPPU also affects the balance of plant hormones, leading to changes in plant morphology and physiology.
Biochemical and Physiological Effects:
CPPU has been shown to have various biochemical and physiological effects on plants. It can increase the activity of enzymes involved in photosynthesis, respiration, and carbohydrate metabolism. CPPU also affects the content of plant hormones such as auxins, gibberellins, and abscisic acid, leading to changes in plant growth and development.
Avantages Et Limitations Des Expériences En Laboratoire
CPPU has several advantages for lab experiments, such as its high purity and stability. It is also easy to apply and has a long shelf life. However, CPPU can be expensive, and its effectiveness may vary depending on the plant species and growth conditions.
Orientations Futures
There are several future directions for research on CPPU. One area of interest is the development of new CPPU analogs with improved efficacy and specificity. Another area of research is the investigation of the molecular mechanisms underlying CPPU's effects on plant growth and development. Additionally, further research is needed to explore the potential applications of CPPU in other areas such as biotechnology and medicine.
Conclusion:
In conclusion, CPPU is a synthetic growth regulator that has been extensively studied for its potential applications in agriculture. It has been shown to promote fruit growth, improve fruit quality, and enhance the resistance of plants to abiotic stresses. CPPU works by binding to the cytokinin receptor and activating the cytokinin signaling pathway, leading to increased plant growth and development. Although CPPU has several advantages for lab experiments, its effectiveness may vary depending on the plant species and growth conditions. There are several future directions for research on CPPU, including the development of new analogs and the investigation of its molecular mechanisms.
Méthodes De Synthèse
CPPU can be synthesized using various methods such as the reaction of 4-chlorophenylisocyanate with 2-(4-propyl-1-piperazinyl)ethanol in the presence of a base. Another method involves the reaction of 4-chlorophenylisocyanate with 2-(4-propyl-1-piperazinyl)ethanamine in the presence of a solvent. The synthesis of CPPU requires a high degree of precision and purity to ensure its effectiveness in plant growth regulation.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(4-propylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O/c1-2-8-20-10-12-21(13-11-20)9-7-18-16(22)19-15-5-3-14(17)4-6-15/h3-6H,2,7-13H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZWCVHJFYDWEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CCNC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-dichloro-5-(trifluoromethyl)pyridine-2,4-diyl bis[diethyl(dithiocarbamate)]](/img/structure/B6018110.png)

![3,4-dichloro-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B6018139.png)

![1-[benzyl(methyl)amino]-3-(4-{[4-(3-methoxypropyl)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B6018151.png)
![12-oxo-N-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro-12H-[1]benzothieno[2,3-d]pyrido[1,2-a]pyrimidine-7-carboxamide](/img/structure/B6018159.png)
![N-[1-(2-chlorophenyl)ethyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6018163.png)
![2-{1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6018169.png)
![3-{[(2,2-dimethylpropyl)amino]methyl}-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6018170.png)
![4-[(5-{[5-(4-bromophenyl)-2-furyl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B6018178.png)
![4-amino-N-[2-(1H-indol-3-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide](/img/structure/B6018182.png)
![N-[3-(benzoylamino)phenyl]-2-naphthamide](/img/structure/B6018185.png)
![ethyl 3-benzyl-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B6018194.png)
![3-(4-fluorophenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6018198.png)